Hydergine

Catalog No.
S591409
CAS No.
14271-04-6
M.F
C32H45N5O8S
M. Wt
659.8 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hydergine

CAS Number

14271-04-6

Product Name

Hydergine

IUPAC Name

(6aR,9R,10aR)-N-[(1S,2S,4R,7S)-2-hydroxy-5,8-dioxo-4,7-di(propan-2-yl)-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;methanesulfonic acid

Molecular Formula

C32H45N5O8S

Molecular Weight

659.8 g/mol

InChI

InChI=1S/C31H41N5O5.CH4O3S/c1-16(2)26-28(38)35-11-7-10-24(35)31(40)36(26)29(39)30(41-31,17(3)4)33-27(37)19-12-21-20-8-6-9-22-25(20)18(14-32-22)13-23(21)34(5)15-19;1-5(2,3)4/h6,8-9,14,16-17,19,21,23-24,26,32,40H,7,10-13,15H2,1-5H3,(H,33,37);1H3,(H,2,3,4)/t19-,21-,23-,24+,26+,30-,31+;/m1./s1

InChI Key

UOOWRCRLTSXSAV-GSZJWLEYSA-N

SMILES

CC(C)C1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CC5C(CC6=CNC7=CC=CC5=C67)N(C4)C)O.CS(=O)(=O)O

Synonyms

Dihydroergocornine, Dihydroergocornine Mesylate, Dihydroergocornine Monomesylate, Ergocornine, 9,10-dihydro-, Mesylate, Dihydroergocornine, Monomesylate, Dihydroergocornine

Canonical SMILES

CC(C)C1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CC5C(CC6=CNC7=CC=CC5=C67)N(C4)C)O.CS(=O)(=O)O

Isomeric SMILES

CC(C)[C@H]1C(=O)N2CCC[C@H]2[C@]3(N1C(=O)[C@](O3)(C(C)C)NC(=O)[C@@H]4C[C@H]5[C@@H](CC6=CNC7=CC=CC5=C67)N(C4)C)O.CS(=O)(=O)O

Description

The exact mass of the compound Hydergine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Hydergine, also known as ergoloid mesylates, is a pharmaceutical compound primarily composed of the methanesulfonate salts of four dihydrogenated ergot alkaloids: dihydroergocristine, dihydroergocornine, and both alpha- and beta-dihydroergocryptine. This mixture was developed in the 1950s by Albert Hofmann at Sandoz Laboratories and has been used clinically to treat cognitive decline associated with aging and dementia. Hydergine appears as a white to off-white powder that is practically odorless and is slightly soluble in water but more soluble in alcohol .

, primarily involving the metabolism of its constituent alkaloids. Upon administration, it is metabolized mainly through oxidation and cleavage of proline in the peptide portion of the molecule. The primary metabolic pathways include hydrolysis at the amide bond, yielding dihydrolysergic acid amide, and hydroxylation of dihydro-beta-ergocryptine. The pharmacokinetics indicate that after oral administration, about 25% of the dose reaches systemic circulation unchanged, with elimination half-lives ranging from 1.5 to 15 hours .

Hydergine exhibits a complex pharmacological profile. It acts as a partial agonist and antagonist at adrenergic, dopaminergic, and serotonergic receptors. Its primary mechanism appears to involve modulation of synaptic neurotransmission rather than merely increasing cerebral blood flow. Studies indicate that Hydergine may counteract age-related increases in monoamine oxidase activity, which can lead to decreased catecholamine availability in the brain . This modulation is particularly pronounced in regions such as the hypothalamus and hippocampus, suggesting its potential role in enhancing cognitive function in aging populations .

The synthesis of Hydergine involves several steps starting from ergot alkaloids derived from Claviceps purpurea, a fungus known for producing various bioactive compounds. The specific synthesis route includes hydrogenation processes that convert ergot alkaloids into their dihydrogenated forms, followed by the formation of methanesulfonate salts. The final product is a mixture of these salts in specific ratios to ensure therapeutic efficacy .

Hydergine is primarily used in clinical settings for its cognitive-enhancing properties. It has been prescribed for conditions such as:

  • Cognitive decline: Used to improve memory and cognitive function in elderly patients.
  • Dementia: Aimed at alleviating symptoms associated with vascular dementia and Alzheimer's disease.
  • Cerebral insufficiency: Employed to enhance cerebral blood flow and oxygen utilization .

Despite its historical use, recent studies have questioned its efficacy compared to placebo treatments, leading to a decline in its popularity in some regions .

Hydergine has been studied for its interactions with various medications and biological systems. It has shown potential interactions with:

  • Antidepressants: Modulating serotonergic activity may influence the effectiveness of selective serotonin reuptake inhibitors.
  • Antipsychotics: Its dopaminergic effects could alter the pharmacodynamics of antipsychotic medications.
  • Other neurological agents: Co-administration with other cognitive enhancers or neuroprotective agents may lead to synergistic effects or increased side effects .

Clinical studies have indicated that Hydergine's absorption can be significantly affected by first-pass metabolism, which can alter its bioavailability when taken with food or other substances.

Hydergine belongs to a class of compounds known as ergot alkaloids. Other similar compounds include:

CompoundDescriptionUnique Features
DihydroergotamineA vasoconstrictor used primarily for migrainesMore potent vasoconstrictor effects
BromocriptineA dopamine agonist used for Parkinson's diseasePrimarily acts on dopamine receptors
CabergolineAnother dopamine agonist for Parkinson's diseaseLonger half-life than bromocriptine
Ergoloid mesylates (Hydergine)Mixture used for cognitive enhancementUnique combination of multiple alkaloids

Uniqueness of Hydergine

Hydergine's uniqueness lies in its balanced composition of multiple dihydrogenated alkaloids that collectively enhance cognitive function while exhibiting fewer side effects compared to other ergot derivatives. Its dual action on multiple receptor types allows it to modulate neurotransmission effectively, making it a distinctive option among cognitive enhancers.

Hydergine is a chemically defined mixture, classified as a peptide alkaloid and more specifically as a hydrogenated ergot alkaloid. The compound is formulated as the methanesulfonate (mesylate) salts of three principal dihydrogenated ergot alkaloids: dihydroergocornine, dihydroergocristine, and dihydroergocryptine. The mixture is prepared in an approximate weight ratio of 1:1:1, ensuring equimolar representation of each constituent in the final pharmaceutical product [1] [3] [6].

Chemically, Hydergine is distinguished by its core ergoline scaffold, a tetracyclic system that is characteristic of ergot alkaloids. The hydrogenation of the double bond between positions 9 and 10 in the ergoline ring distinguishes the "dihydro" derivatives from their parent compounds, conferring unique structural and physicochemical properties to the mixture [1] [7].

The methanesulfonate salt form enhances the solubility and stability of the alkaloids, facilitating pharmaceutical formulation and storage. Each component retains the ergoline core but varies in the nature and position of their side chains, as well as in their stereochemical configuration, which is crucial for their chemical identity and reactivity [1] [6].

Primary Components of the Ergoloid Mesylates Mixture

Dihydroergocornine Structure and Properties

Dihydroergocornine is one of the primary constituents of Hydergine, present as its methanesulfonate salt. Structurally, dihydroergocornine is derived from ergocornine by hydrogenation of the double bond between carbon atoms 9 and 10, resulting in a saturated bond at this position [7]. This modification distinguishes it from the parent compound and is reflected in its molecular formula and properties.

The molecular formula of dihydroergocornine is $$ C{31}H{41}N{5}O{5} $$, and as the mesylate salt, it is represented as $$ C{31}H{41}N{5}O{5} \cdot CH{4}O{3}S $$ [1] [6] [7]. The molecular weight of the mesylate salt is 659.81 g/mol [1] [2] [6]. The structure retains the ergoline core, with isopropyl side chains at positions 2' and 5', and features a 9,10-dihydro modification that is critical for its classification as a hydrogenated ergot alkaloid [7].

Dihydroergocornine is functionally related to ergocornine and is characterized by the presence of a trione moiety at positions 3, 6, and 18, as well as a hydroxy group at position 12. The hydrogenation at the 9,10 position imparts increased stability and alters the conformational dynamics of the molecule, which can influence its interactions in biological systems, though such effects are not discussed here [7].

Dihydroergocristine Structure and Properties

Dihydroergocristine is another principal component of Hydergine, also present as its methanesulfonate salt. This compound is similarly derived from its parent alkaloid, ergocristine, by hydrogenation of the 9,10 double bond [1] [6] [8]. The molecular formula for dihydroergocristine is $$ C{35}H{41}N{5}O{5} $$, and as the mesylate salt, it is $$ C{35}H{41}N{5}O{5} \cdot CH{4}O{3}S $$ [1] [6] [8]. The molecular weight of the mesylate salt is 707.85 g/mol [1] [6] [8].

Structurally, dihydroergocristine features the ergoline tetracyclic core, with distinctive side chains that differentiate it from dihydroergocornine and dihydroergocryptine. The compound is characterized by a trione group and a hydroxy substituent, as well as unique alkyl side chains that influence its chemical and physical properties [8]. The hydrogenation at the 9,10 position is a defining feature, as in the other components, conferring increased chemical stability.

Physicochemical data for dihydroergocristine include a density of approximately 1.4 g/cm³ and a high boiling point, reflecting its complex, high-molecular-weight structure [8]. The exact mass is 611.310791, corresponding to the free base form, with the mesylate salt increasing the total molecular weight.

Dihydroergocryptine (Alpha and Beta Isomers)

Dihydroergocryptine is present in Hydergine as a mixture of alpha and beta isomers, both as methanesulfonate salts. The molecular formula for both isomers is $$ C{32}H{43}N{5}O{5} $$, with the mesylate salt represented as $$ C{32}H{43}N{5}O{5} \cdot CH{4}O{3}S $$ [1] [6]. The molecular weight of the mesylate salt is 673.84 g/mol for both isomers [1] [6].

The alpha and beta isomers differ in the stereochemistry at specific chiral centers within the ergoline skeleton and side chains, which will be discussed in detail in the stereochemistry section. The ratio of alpha to beta isomers in the pharmaceutical mixture is maintained between 1.5:1.0 and 2.5:1.0, ensuring a predominance of the alpha isomer [6].

Both isomers share the core tetracyclic ergoline structure, with variations in the configuration of their side chains. The presence of these isomers adds to the chemical diversity and complexity of the Hydergine mixture [1] [6].

Table 1. Summary of Primary Components of Hydergine (Ergoloid Mesylates)

ComponentMolecular Formula (Free Base)Molecular Formula (Mesylate Salt)Molecular Weight (Mesylate Salt, g/mol)Notable Structural Features
DihydroergocornineC31H41N5O5C31H41N5O5·CH4O3S659.819,10-dihydro, isopropyl side chains
DihydroergocristineC35H41N5O5C35H41N5O5·CH4O3S707.859,10-dihydro, unique alkyl side chains
Dihydroergocryptine (α, β)C32H43N5O5C32H43N5O5·CH4O3S673.849,10-dihydro, α and β isomers, side chain variation

Molecular Formulas and Structural Characteristics

The molecular formulas of the main components of Hydergine reflect their derivation from the ergoline alkaloid family and their specific chemical modifications. Each molecule is a large, polycyclic structure with multiple nitrogen and oxygen atoms, indicative of their peptide alkaloid nature [1] [6] [7] [8].

Dihydroergocornine, as the free base, is $$ C{31}H{41}N{5}O{5} $$, and as the mesylate salt, it is $$ C{31}H{41}N{5}O{5} \cdot CH{4}O{3}S $$ [1] [2] [6] [7]. Dihydroergocristine, as the free base, is $$ C{35}H{41}N{5}O{5} $$, and as the mesylate salt, it is $$ C{35}H{41}N{5}O{5} \cdot CH{4}O{3}S $$ [1] [6] [8]. Dihydroergocryptine, both alpha and beta isomers, as the free base, is $$ C{32}H{43}N{5}O{5} $$, and as the mesylate salt, it is $$ C{32}H{43}N{5}O{5} \cdot CH{4}O{3}S $$ [1] [6].

The addition of the methanesulfonate group ($$ CH{4}O{3}S $$) increases the molecular weight and alters the solubility profile of each component, facilitating their use in pharmaceutical formulations. The presence of multiple chiral centers and the large number of heavy atoms contribute to the high molecular weights and the complexity of these molecules [1] [6].

Table 2. Molecular Formulas and Weights of Hydergine Components

ComponentFree Base Molecular FormulaMesylate Salt FormulaMolecular Weight (Mesylate, g/mol)
DihydroergocornineC31H41N5O5C31H41N5O5·CH4O3S659.81
DihydroergocristineC35H41N5O5C35H41N5O5·CH4O3S707.85
Dihydroergocryptine (α, β)C32H43N5O5C32H43N5O5·CH4O3S673.84

The structural characteristics of these molecules are defined by the ergoline core, the presence of multiple functional groups (including trione and hydroxy groups), and the specific nature of their side chains. These features are critical for their chemical behavior and their classification as hydrogenated ergot alkaloids [1] [6] [7] [8].

Tetracyclic Ergolene-Ring System Architecture

At the heart of each Hydergine component lies the ergoline ring system, a hallmark of ergot alkaloids. This tetracyclic structure consists of four fused rings: an indole moiety (rings A and B), a six-membered piperidine ring (ring C), and a five-membered ring (ring D) that completes the ergoline skeleton [1] [7].

The ergoline ring system is composed of the following:

  • Ring A: Benzene ring (positions 1–6)
  • Ring B: Pyrrole ring (positions 7–8, fused to ring A)
  • Ring C: Piperidine ring (positions 8–13)
  • Ring D: Five-membered ring (positions 13–17)

The hydrogenation of the double bond between positions 9 and 10 in the piperidine ring (ring C) is a defining feature of the "dihydro" derivatives, distinguishing them from their parent ergot alkaloids. This modification increases the flexibility and alters the conformational preferences of the molecules, which is relevant for their chemical interactions [1] [7].

The ergoline skeleton provides a rigid, polycyclic framework that supports various functional groups and side chains. These substituents, which differ among dihydroergocornine, dihydroergocristine, and dihydroergocryptine, are attached at specific positions on the ring system and are responsible for the unique chemical properties of each component [1] [7] [8].

The presence of multiple nitrogen atoms within the ring system (notably at positions 6 and 10) contributes to the basicity and reactivity of the molecules. The trione and hydroxy substituents further enhance the chemical diversity and potential for intermolecular interactions.

Table 3. Key Features of the Ergolene-Ring System in Hydergine Components

FeatureDescription
Core StructureTetracyclic ergoline ring (indole + piperidine + five-membered ring)
Hydrogenation9,10-dihydro modification in all components
Functional GroupsTrione (positions 3, 6, 18), hydroxy (position 12), side chains
Nitrogen AtomsPresent at positions 6 and 10
Side Chain VariationDifferentiates each component (see Section 2)

Stereochemistry and Conformational Analysis

The stereochemistry of Hydergine’s components is complex, owing to the presence of multiple chiral centers within the ergoline ring system and its side chains. The configuration at these centers is critical for the chemical identity and behavior of each molecule [1] [6] [7] [8].

Dihydroergocornine, dihydroergocristine, and dihydroergocryptine each possess several stereocenters, particularly at positions 5, 8, 10, and in the side chains attached to the ergoline core. The precise configuration at these centers is determined during the synthetic hydrogenation process and is maintained in the final pharmaceutical mixture [1] [6] [7] [8].

Dihydroergocryptine is unique in that it exists as a mixture of alpha and beta isomers, which differ in the stereochemistry at specific chiral centers. The ratio of alpha to beta isomers is controlled during production and is maintained within specified limits (1.5:1.0 to 2.5:1.0) in the final product [6]. This isomerism adds to the chemical diversity of the Hydergine mixture and may influence the conformational dynamics of the molecules.

The conformational analysis of these molecules reveals that the hydrogenation at the 9,10 position increases the flexibility of the piperidine ring, allowing for different conformational states. The presence of bulky side chains and functional groups further restricts the range of accessible conformations, resulting in a preferred three-dimensional shape for each molecule [1] [7] [8].

Advanced spectroscopic and crystallographic studies have elucidated the preferred conformations of these molecules in the solid state and in solution. The rigid ergoline core, combined with the specific configuration of the side chains, leads to a well-defined three-dimensional structure that is critical for chemical recognition and reactivity, though biological implications are not discussed here.

Table 4. Stereochemistry and Conformational Features of Hydergine Components

ComponentKey StereocentersIsomerism PresentConformational Features
DihydroergocorninePositions 5, 8, 10, side chainsNoneRigid ergoline core, flexible piperidine ring
DihydroergocristinePositions 5, 8, 10, side chainsNoneRigid ergoline core, unique side chain conformation
Dihydroergocryptine (α, β)Positions 5, 8, 10, side chainsAlpha and beta isomersIsomer-dependent conformational preferences

The stereochemical purity and conformational stability of each component are essential for the chemical integrity of the Hydergine mixture. Analytical techniques such as nuclear magnetic resonance spectroscopy, X-ray crystallography, and chiral chromatography are employed to confirm the configuration and conformation of each molecule during quality control and research investigations [1] [6] [7] [8].

UNII

42RX8KPW29

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity]

Pictograms

Health Hazard

Health Hazard

Other CAS

29261-94-7
8067-24-1
14271-04-6

Wikipedia

Dihydroergocornine mesylate

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2024-02-18

Explore Compound Types